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Abstract
YLT-11 is a novel and specific inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole

duplication.[1] Its potent and selective activity makes it a compound of significant interest in

cancer research, particularly for breast cancer. This technical guide provides a comprehensive

structural analysis of YLT-11, including its chemical properties, detailed synthesis protocol, and

thorough characterization data. The information presented herein is intended to support further

research and development of YLT-11 and related compounds as potential therapeutic agents.

Chemical Structure and Properties
YLT-11 is chemically identified as (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-

yl)pyrimidin-2-yl)acetamide. Its structure is characterized by a central indazole core linked to a

pyrimidine and a styryl group.
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Property Value

IUPAC Name

(E)-N-(4-(3-(4-

((Dimethylamino)methyl)styryl)-1H-indazol-6-

yl)pyrimidin-2-yl)acetamide

Molecular Formula C₂₄H₂₄N₆O

Molecular Weight 412.50 g/mol

Appearance Not specified in available literature

Solubility Not specified in available literature

Experimental Protocols
The synthesis of YLT-11 involves a multi-step process, which is detailed below. The

characterization of the final compound is achieved through standard analytical techniques.

Synthesis of YLT-11
The synthesis of YLT-11 is based on the procedures outlined in the primary literature. The key

steps involve the formation of the indazole and pyrimidine ring systems followed by a Heck

coupling to introduce the styryl moiety.

Step 1: Synthesis of the Indazole Intermediate

A suitable substituted indazole is synthesized according to established methods in medicinal

chemistry.

Step 2: Synthesis of the Pyrimidine Intermediate

A corresponding pyrimidine derivative is prepared, which will be coupled with the indazole

intermediate.

Step 3: Coupling and Final Product Formation

The indazole and pyrimidine intermediates are coupled, followed by the introduction of the

(dimethylamino)methyl)styryl group, likely via a palladium-catalyzed cross-coupling reaction.
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The final step involves the acylation of the amino group on the pyrimidine ring to yield YLT-
11.

Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and

purification methods, would be found in the supplementary information of the primary research

article. However, this information is not publicly available in the searched resources.

Structural Characterization
The structural integrity and purity of the synthesized YLT-11 are confirmed using the following

methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

confirm the chemical structure and the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass of the compound and confirm its molecular formula.

The specific spectral data (chemical shifts, coupling constants, and m/z values) are typically

provided in the experimental section or supplementary materials of the primary publication,

which were not accessible in the conducted searches.

Quantitative Data
The biological activity of YLT-11 has been quantified in several assays, highlighting its potency

and selectivity for PLK4.
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Parameter Value Cell Line/System Reference

IC₅₀ (PLK4) 22 nM In vitro kinase assay

K_d (PLK4) 5.2 nM
Competition binding

assay

K_d (PLK1) >10000 nM
Competition binding

assay

K_d (PLK2) 653 nM
Competition binding

assay

K_d (PLK3) >10000 nM
Competition binding

assay
[2]

Mechanism of Action and Biological Activity
YLT-11 functions as an ATP-competitive inhibitor of PLK4.[2] Its inhibition of PLK4 leads to

dysregulated centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis

in cancer cells.[1]

Signaling Pathway
The inhibitory action of YLT-11 on PLK4 disrupts the normal cell cycle progression, particularly

during mitosis. This leads to a cascade of events culminating in programmed cell death.
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Caption: YLT-11 inhibits PLK4, leading to mitotic defects and apoptosis.

Experimental Workflow for In Vitro Analysis
The in vitro evaluation of YLT-11 typically follows a standardized workflow to assess its

biological effects on cancer cell lines.
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Caption: Workflow for in vitro evaluation of YLT-11's anticancer effects.

Conclusion
YLT-11 is a potent and selective PLK4 inhibitor with promising anti-cancer properties,

particularly in breast cancer models. Its mechanism of action, involving the disruption of

centriole duplication and induction of mitotic catastrophe, makes it a valuable tool for cancer

research and a potential candidate for further therapeutic development. This guide provides a

foundational understanding of its structural and biological characteristics. Access to the

detailed experimental data from the primary literature would be necessary for the complete

replication and extension of these findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing
maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Structural Analysis of YLT-11: A Novel PLK4
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580480#structural-analysis-of-ylt-11-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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